molecular formula C12H23N3O3 B043668 Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate CAS No. 122536-66-7

Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate

Cat. No. B043668
M. Wt: 257.33 g/mol
InChI Key: LUQCQTCJUWASKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate, also known as Boc-pyrrolidine-3-carboxylic acid, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamateine-3-carboxylic acid is not well understood. However, it is believed to act as a prodrug, with its biological activity being dependent on the specific compound it is used to synthesize.

Biochemical And Physiological Effects

Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamateine-3-carboxylic acid itself does not exhibit any significant biochemical or physiological effects. However, its derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, and antibacterial effects.

Advantages And Limitations For Lab Experiments

Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamateine-3-carboxylic acid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, it also has some limitations, including its limited solubility in water and its potential to form side products during synthesis.

Future Directions

There are several future directions for the use of Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamateine-3-carboxylic acid in scientific research. One potential area of application is in the development of novel drug delivery systems. It may also be used as a chiral auxiliary in asymmetric synthesis, or as a building block for the synthesis of new bioactive compounds. Further research is needed to fully understand the potential applications of Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamateine-3-carboxylic acid in these areas.

Scientific Research Applications

Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamateine-3-carboxylic acid has been used in several scientific research studies, particularly in the field of medicinal chemistry. It has been investigated for its potential as a building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents. It has also been used in the development of novel drug delivery systems and as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

122536-66-7

Product Name

Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[1-oxo-1-(pyrrolidin-3-ylamino)propan-2-yl]carbamate

InChI

InChI=1S/C12H23N3O3/c1-8(14-11(17)18-12(2,3)4)10(16)15-9-5-6-13-7-9/h8-9,13H,5-7H2,1-4H3,(H,14,17)(H,15,16)

InChI Key

LUQCQTCJUWASKJ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1CCNC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC1CCNC1)NC(=O)OC(C)(C)C

synonyms

TERT-BUTYL {(S)-1-METHYL-2-OXO-2-[(S)-PYRROLIDIN-3-YLAMINO]ETHYL}CARBAMATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6.9 g (20 mmol) of [1-methyl-2-oxo-2-[(1-(phenylmethyl)-3-pyrrolidinyl)amino]ethyl]-carbamic acid 1,1-dimethylethyl ester in 100 ml of methanol was treated with 1.0 g of 20% palladium on carbon and shaken in a hydrogen atmosphere at pressures of 33.6 to 52.7 psi and temperatures of 23.5°-27.0 for 18 hours. The catalyst was removed by filtration and the solvent evaporated to give 5.0 g of the title compound as a viscous liquid.
Name
[1-methyl-2-oxo-2-[(1-(phenylmethyl)-3-pyrrolidinyl)amino]ethyl]-carbamic acid 1,1-dimethylethyl ester
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.